

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

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An In-depth Technical Guide to **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**: Properties, Synthesis, and Applications

Introduction

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a central thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a formyl (carbaldehyde) group at the 2-position. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} The thiazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, including Vitamin B1 (Thiamine), and serves as a cornerstone for the development of various drugs.^{[3][4][5]}

The strategic incorporation of a fluorine atom onto the phenyl ring often enhances key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} Consequently, **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde** is not merely a chemical entity but a versatile synthetic intermediate—a crucial building block for constructing more complex molecules with tailored biological activities.^{[1][2]} Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it an invaluable precursor in the synthesis of potential antimicrobial, anti-inflammatory, and anticancer agents.^{[1][2]} This guide provides a comprehensive overview of its chemical

properties, established synthesis protocols, reactivity, and applications for researchers in drug discovery and development.

Physicochemical and Structural Properties

The compound typically presents as a yellow crystalline powder.^[1] Its structural and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
IUPAC Name	4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde	N/A
CAS Number	383142-69-6	[6] [7]
Molecular Formula	C ₁₀ H ₆ FNOS	[6] [7]
Molecular Weight	207.22 g/mol	[6]
Appearance	Yellow crystalline powder	[1]
Storage Conditions	Store at 2-8°C in an inert atmosphere	[8]
Purity	≥95%	[2]

Core Synthesis Methodologies

The synthesis of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The most prominent methods involve either building the thiazole ring first and then adding the aldehyde group, or constructing the functionalized ring in a single convergent step.

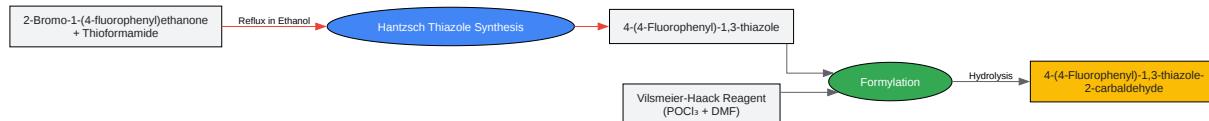
Hantzsch Thiazole Synthesis followed by Formylation

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for creating the thiazole core.^[9]^[10] This pathway involves two major stages: first, the formation of the 4-(4-

fluorophenyl)thiazole ring, and second, the introduction of the carbaldehyde group at the C2 position.

- Expertise & Causality: This two-step approach provides modularity. The Hantzsch synthesis is exceptionally reliable and high-yielding for creating a wide variety of substituted thiazoles. [9][11] Separating the formylation step allows for optimization of each reaction independently, ensuring a pure intermediate before proceeding to the final, often sensitive, formylation step.

Workflow Diagram: Hantzsch Synthesis & Formylation



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Caption: Workflow for the synthesis via Hantzsch reaction and subsequent Vilsmeier-Haack formylation.

Step-by-Step Protocol: Stage 1 - Hantzsch Synthesis

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in absolute ethanol.
- Reaction Initiation: Add 1.1 equivalents of thioformamide to the solution. The slight excess of thioformamide ensures the complete consumption of the limiting α -haloketone.
- Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to quench any residual

acid.

- Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-fluorophenyl)-1,3-thiazole.
- Purification: Purify the crude product by column chromatography on silica gel.

Step-by-Step Protocol: Stage 2 - Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13][14]

- Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF), which acts as both solvent and reagent. Cool the flask to 0°C in an ice bath.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the DMF while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt).[13]
- Electrophilic Substitution: Dissolve the 4-(4-fluorophenyl)-1,3-thiazole (1.0 equivalent) from Stage 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
- Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.
- Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.
- Workup and Isolation: Neutralize the aqueous solution with sodium hydroxide or sodium bicarbonate until basic. The product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent.
- Purification: Recrystallize the crude solid or purify by column chromatography to obtain pure **4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde**.

Palladium-Catalyzed Cross-Coupling

An alternative strategy involves coupling a pre-functionalized thiazole with a boronic acid, a method particularly useful when the required bromo-thiazole is commercially available or easily synthesized.[\[1\]](#)

Step-by-Step Protocol: Suzuki Coupling

- Reaction Setup: To a reaction vessel, add 4-bromo-1,3-thiazole-2-carbaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 eq).[\[6\]](#)
- Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol.
- Coupling Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 6-12 hours until TLC indicates the consumption of the starting materials.
- Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
- Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the final product.

Spectral Data and Characterization

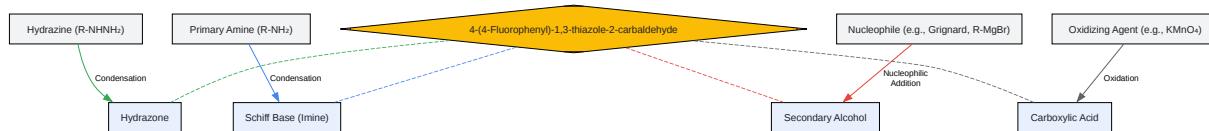
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data are summarized below.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm.- Thiazole ring proton (C5-H) singlet around δ 7.5-8.5 ppm.- Aromatic protons of the fluorophenyl group appearing as two multiplets/doublets of doublets in the δ 7.0-8.0 ppm region due to H-F coupling.
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm.- Thiazole ring carbons (C2, C4, C5) in the δ 115-170 ppm range.- Fluorophenyl carbons in the δ 115-165 ppm range, with characteristic C-F coupling constants.
IR (KBr, cm^{-1})	<ul style="list-style-type: none">- Strong C=O stretch for the aldehyde at \sim1680-1710 cm^{-1}.- C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1450-1600 cm^{-1} region.- C-F stretch around 1200-1250 cm^{-1}.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular ion peak (M^+) at $\text{m/z} = 207$.

Chemical Reactivity and Synthetic Utility

The reactivity of **4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde** is dominated by its aldehyde group, which serves as an electrophilic site for a wide range of transformations. This reactivity is central to its role as a synthetic intermediate.

Key Reaction Pathways

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Caption: Key reactions of the aldehyde group on the **4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde** core.

Condensation Reactions

The aldehyde readily undergoes condensation with primary amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively.[1] These reactions are often a key step in synthesizing larger, more complex molecules with enhanced biological activities. For example, the formation of thiazolyl-hydrazone has been explored for developing potent enzyme inhibitors and antimicrobial agents.[15]

Nucleophilic Addition

The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by various nucleophiles.[1] Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing a route to chiral centers and further functionalization.

Oxidation

The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid. This derivative is also a valuable intermediate, particularly for forming amide bonds in the development of kinase inhibitors or other targeted therapeutics.[16]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are associated with a wide spectrum of biological activities, making it a high-value target for research and development.

- Medicinal Chemistry: It is a key intermediate for synthesizing molecules investigated for antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Thiazole-based compounds are known to act as inhibitors for various enzymes, and the 4-fluorophenyl moiety can improve cell permeability and metabolic resistance.[2][15]
- Agrochemicals: Similar to its pharmaceutical applications, the thiazole core is used in the design of new pesticides and herbicides.[2]
- Materials Science: The conjugated π -system of the molecule gives it unique electronic properties, suggesting potential applications in the development of organic electronics, polymers, and fluorescent probes.[1][2]

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- To cite this document: BenchChem. [4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112562#4-4-fluorophenyl-1-3-thiazole-2-carbaldehyde-chemical-properties>]

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